6-[2-(2H-1,3-BENZODIOXOL-5-YL)-4-HYDROXY-3-(4-NITROBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID
Overview
Description
6-[2-(2H-1,3-BENZODIOXOL-5-YL)-4-HYDROXY-3-(4-NITROBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a nitrobenzoyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(2H-1,3-BENZODIOXOL-5-YL)-4-HYDROXY-3-(4-NITROBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID typically involves multi-step organic reactions. One common approach is to start with the benzodioxole derivative, which undergoes nitration to introduce the nitro group. This is followed by a series of condensation reactions to form the pyrrolidine ring and the hexanoic acid chain. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-[2-(2H-1,3-BENZODIOXOL-5-YL)-4-HYDROXY-3-(4-NITROBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The benzodioxole and nitrobenzoyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
6-[2-(2H-1,3-BENZODIOXOL-5-YL)-4-HYDROXY-3-(4-NITROBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-[2-(2H-1,3-BENZODIOXOL-5-YL)-4-HYDROXY-3-(4-NITROBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and nitrobenzoyl groups can interact with active sites, leading to inhibition or activation of biological pathways. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
- 2-(6-(2,4-Dichlorobenzoyl)benzo[d][1,3]dioxol-5-yl)acetic acid
- (2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate
Uniqueness
What sets 6-[2-(2H-1,3-BENZODIOXOL-5-YL)-4-HYDROXY-3-(4-NITROBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID apart from similar compounds is its combination of functional groups, which provides a unique set of chemical properties and potential biological activities. The presence of both a benzodioxole and a nitrobenzoyl group, along with the pyrrolidine ring, allows for diverse interactions and applications in various fields.
Properties
IUPAC Name |
6-[(3E)-2-(1,3-benzodioxol-5-yl)-3-[hydroxy-(4-nitrophenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]hexanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O9/c27-19(28)4-2-1-3-11-25-21(15-7-10-17-18(12-15)35-13-34-17)20(23(30)24(25)31)22(29)14-5-8-16(9-6-14)26(32)33/h5-10,12,21,29H,1-4,11,13H2,(H,27,28)/b22-20+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXCNUSYKMRUAR-LSDHQDQOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3C(=C(C4=CC=C(C=C4)[N+](=O)[O-])O)C(=O)C(=O)N3CCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3/C(=C(/C4=CC=C(C=C4)[N+](=O)[O-])\O)/C(=O)C(=O)N3CCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70417368 | |
Record name | AC1NT6TU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70417368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6040-65-9 | |
Record name | AC1NT6TU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70417368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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